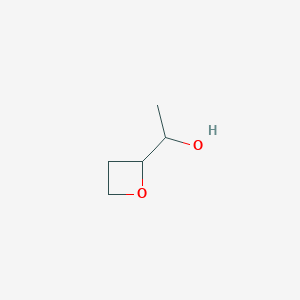
1-(oxetan-2-yl)ethan-1-ol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxetan-2-yl)ethan-1-ol is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. This compound has gained attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
The synthetic routes for 1-(oxetan-2-yl)ethan-1-ol typically involve the reaction of oxetane with ethan-1-ol under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired diastereomers. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(oxetan-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(oxetan-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(oxetan-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(oxetan-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(oxetan-2-yl)ethan-1-ol: Another oxetane derivative with similar properties but different stereochemistry.
1-(oxetan-2-yl)propan-1-ol: A compound with a similar structure but an additional carbon in the alkyl chain.
The uniqueness of 1-(oxetan-2-yl)ethan-1-ol lies in its specific diastereomeric mixture and the resulting physical and chemical properties, which can lead to different reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-(oxetan-2-yl)ethanol |
InChI |
InChI=1S/C5H10O2/c1-4(6)5-2-3-7-5/h4-6H,2-3H2,1H3 |
InChI Key |
PSGHHWNDLZRGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


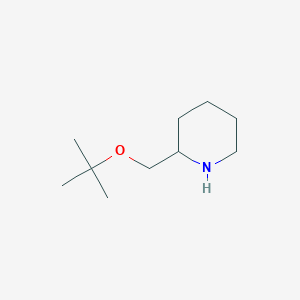
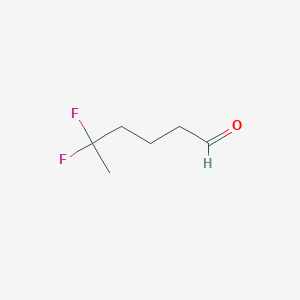
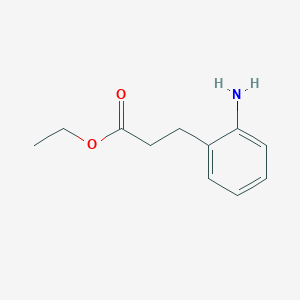
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
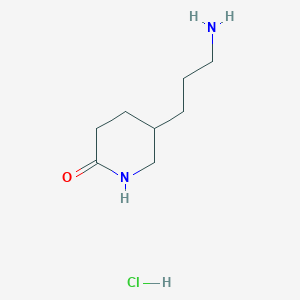
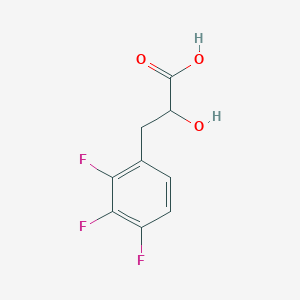
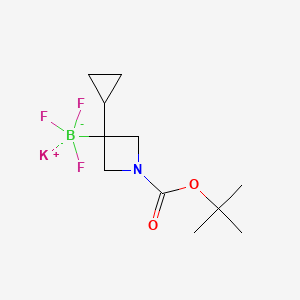
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

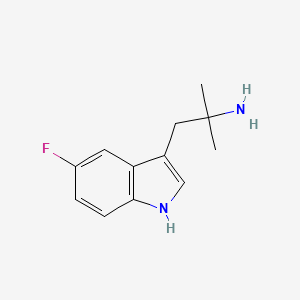
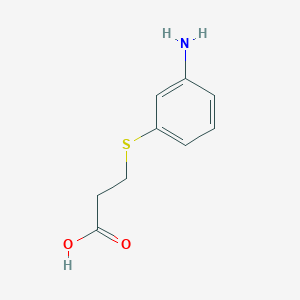
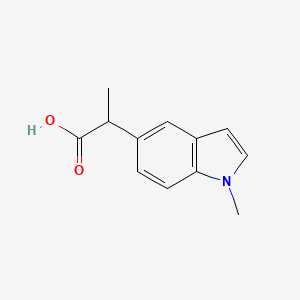
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
